molecular formula C12H12FN3OS2 B10808916 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one

4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one

Cat. No.: B10808916
M. Wt: 297.4 g/mol
InChI Key: QGSKGADIXYMPCP-UHFFFAOYSA-N
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Description

4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one is a useful research compound. Its molecular formula is C12H12FN3OS2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a thiadiazole moiety linked to a fluorophenyl group and a butanone structure. The presence of the thiadiazole ring is crucial for its biological activity, as it contributes to the compound's interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. For instance, derivatives similar to our compound have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
4fMCF-710.10
4iHepG22.32
SorafenibMCF-70.071

These findings indicate that modifications to the thiadiazole structure can enhance anticancer activity, with some derivatives exhibiting lower IC50 values than established drugs like sorafenib .

The mechanism by which these compounds exert their anticancer effects includes:

  • Inhibition of Kinases : Compounds similar to our target have been shown to inhibit BRAF and VEGFR-2 kinases effectively, with IC50 values comparable to known inhibitors .
  • Induction of Apoptosis : Studies demonstrated that certain derivatives caused significant apoptosis in cancer cells, with early and late apoptotic cells increasing from 0.89% in untreated controls to 37.83% in treated cells .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. Compounds featuring the 5-amino-1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities:

MicroorganismCompoundActivity (MIC µg/mL)
Pseudomonas aeruginosa8d32
Candida albicans8e24

These findings suggest that halogenated thiadiazoles may enhance antibacterial activity against Gram-positive bacteria while demonstrating antifungal properties against pathogenic fungi .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • Cancer Treatment : A study involving a series of thiadiazole compounds showed promising results in inhibiting tumor growth in animal models.
  • Infection Control : Another study highlighted the use of thiadiazole derivatives in treating infections caused by resistant bacterial strains.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H13N3OS2
  • Molecular Weight : 327.4 g/mol
  • IUPAC Name : 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one

The structure features a thiadiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have been synthesized and tested against various bacterial strains, showing efficacy comparable to standard antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. In one study, compounds similar to 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one were evaluated against human cancer cell lines (e.g., MCF7 for breast cancer), demonstrating significant cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-Diabetic Effects

Recent investigations have also highlighted the potential of thiadiazole derivatives in managing diabetes. In vivo studies using models like Drosophila melanogaster have shown that these compounds can effectively lower glucose levels, suggesting a mechanism that may involve enhancing insulin sensitivity or inhibiting gluconeogenesis .

Case Study 1: Anticancer Activity

A study published in PMC evaluated a series of thiadiazole derivatives for their anticancer properties. Among them, a derivative closely related to this compound exhibited significant cytotoxicity against glioblastoma cells. The study utilized assays such as MTT and colony formation to assess cell viability and proliferation inhibition .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing various thiadiazole derivatives and testing their antimicrobial activity against resistant bacterial strains. The results indicated that certain modifications to the thiadiazole structure enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as a lead structure for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedEfficacy ObservedReference
AntimicrobialThiadiazole DerivativeEffective against E. coli
AnticancerRelated Thiadiazole CompoundSignificant cytotoxicity
Anti-DiabeticThiadiazole Derivative in Drosophila ModelReduced glucose levels

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group attached to the 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution. This reactivity is leveraged in synthesizing derivatives with modified biological or chemical properties.

Reaction TypeConditionsProductKey References
Displacement by aminesDMF, 80°C, 24h (with alkyl halides)Substituted thiadiazole-amine conjugates
Thiol exchangeNaH/THF, room temperatureThioether derivatives

Example : Reaction with benzyl chloride under basic conditions yields a benzylthioether derivative, enhancing lipophilicity for pharmacological applications .

Oxidation of the Sulfanyl Group

The sulfanyl moiety can undergo oxidation to sulfoxide or sulfone derivatives, altering electronic properties and biological activity.

Oxidizing AgentConditionsProductBiological Impact
H<sub>2</sub>O<sub>2</sub>Acetic acid, 60°C, 2hSulfoxide (R-SO-R')Increased metabolic stability
KMnO<sub>4</sub>Aqueous acetone, 0°CSulfone (R-SO<sub>2</sub>-R')Enhanced enzyme inhibition

Oxidation to sulfone derivatives has been shown to improve antimicrobial activity in structurally related compounds .

Electrophilic Aromatic Substitution

ReactionReagentsPosition SubstitutedNotes
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Meta to fluorineLimited reactivity due to -F group
HalogenationCl<sub>2</sub>/FeCl<sub>3</sub>Para to ketoneRequires harsh conditions

Experimental data from fluorophenyl-thiadiazole hybrids suggest nitration occurs at the meta position relative to fluorine .

Reduction of the Ketone Moiety

The butan-1-one group can be reduced to a secondary alcohol, modifying solubility and hydrogen-bonding capacity.

Reducing AgentConditionsProductApplications
NaBH<sub>4</sub>MeOH, 0°C, 1h1-(4-fluorophenyl)butan-1-olProdrug synthesis
LiAlH<sub>4</sub>Dry ether, refluxSame as aboveHigh-yield reduction

Reduction products are intermediates for prodrug designs, improving bioavailability .

Cross-Coupling Reactions

The aromatic fluorophenyl group participates in palladium-catalyzed cross-coupling reactions.

Reaction TypeCatalysts/ReagentsProductYield
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl derivatives60–75%
Heck reactionPd(OAc)<sub>2</sub>, PPh<sub>3</sub>Alkenylated fluorophenyl compounds50–65%

These reactions expand structural diversity for structure-activity relationship (SAR) studies .

Cycloaddition Reactions

The electron-deficient thiadiazole ring engages in [3+2] cycloadditions with dipolarophiles.

DipolarophileConditionsProductKey Features
Nitrile oxidesToluene, 110°C, 12hIsoxazoline-fused thiadiazolesEnhanced thermal stability
AzidesCu(I), room temperatureTriazole hybridsClick chemistry approach

Cycloaddition products exhibit improved binding affinity in enzyme inhibition assays .

Hydrolysis of the Thiadiazole Ring

Under strongly acidic or basic conditions, the thiadiazole ring undergoes hydrolysis, though this is less common due to its stability.

ConditionsProductsApplications
6M HCl, refluxThiourea derivativesDegradation studies
NaOH (10%), 100°CAmidine intermediatesMechanistic probes

Hydrolysis pathways are critical for understanding metabolic breakdown .

Properties

Molecular Formula

C12H12FN3OS2

Molecular Weight

297.4 g/mol

IUPAC Name

4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C12H12FN3OS2/c13-9-5-3-8(4-6-9)10(17)2-1-7-18-12-16-15-11(14)19-12/h3-6H,1-2,7H2,(H2,14,15)

InChI Key

QGSKGADIXYMPCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCSC2=NN=C(S2)N)F

Origin of Product

United States

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